2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine
Overview
Description
2-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine (2C3MP) is a heterocyclic compound containing both nitrogen and chlorine atoms. It is a small molecule that has been studied for its potential applications in a variety of fields, such as synthetic organic chemistry, medicinal chemistry, and biochemistry.
Scientific Research Applications
2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine has been studied extensively for its potential applications in various fields. In synthetic organic chemistry, it has been used as a starting material for the synthesis of various heterocyclic compounds. In medicinal chemistry, it has been studied for its potential therapeutic applications due to its unique pharmacological properties. In biochemistry, it has been studied for its potential use as a fluorescent probe for the detection of various biological molecules.
Mechanism Of Action
The mechanism of action of 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine is not yet fully understood. However, recent studies have suggested that it may act as an inhibitor of the enzyme acetylcholinesterase, which plays a role in the transmission of nerve signals in the body. This inhibition of acetylcholinesterase may lead to a variety of physiological effects, such as increased alertness and improved memory.
Biochemical And Physiological Effects
2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to cause an increase in locomotor activity, suggesting that it may have stimulant-like effects. It has also been shown to reduce anxiety and improve memory in animal models. Additionally, it has been shown to have anti-inflammatory and antioxidant effects in vitro.
Advantages And Limitations For Lab Experiments
2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine has several advantages for use in laboratory experiments. It is a small molecule, making it easy to synthesize and manipulate. Additionally, its pharmacological properties make it an ideal candidate for use in studies of drug action. However, there are some limitations to its use in laboratory experiments. For example, its pharmacological effects may vary depending on the dose and route of administration, making it difficult to predict its effects in a given experiment.
Future Directions
There are several potential future directions for the study of 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine. One potential direction is to further investigate its mechanism of action, as this could lead to a better understanding of its pharmacological effects. Additionally, further studies of its biochemical and physiological effects could lead to potential therapeutic applications. Finally, further studies of its synthetic organic chemistry applications could lead to the development of new heterocyclic compounds with novel properties.
properties
IUPAC Name |
2-chloro-3-(1-methylpyrazol-4-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-13-5-6(4-12-13)7-8(9)11-3-2-10-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPXCIPUGSFEST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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